Literature review of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine bioactivity
Literature review of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine bioactivity
An In-Depth Technical Guide to the Bioactivity of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold
Introduction: The Pyrido[3,4-d]pyrimidine Core as a Privileged Scaffold
Fused pyrimidine derivatives represent a cornerstone in medicinal chemistry, largely due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.[1] This diverse family of heterocyclic compounds has yielded therapeutics with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Within this family, the pyridopyrimidine skeleton, a fusion of pyrimidine and pyridine rings, is present in several notable drugs.[3]
This guide focuses specifically on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a saturated variant of the pyrido[3,4-d]pyrimidine scaffold. The introduction of the saturated piperidine ring provides a three-dimensional geometry that can be exploited for achieving higher target affinity and selectivity compared to its aromatic counterparts. This scaffold is the core of Adagrasib, a clinically approved selective inhibitor of the KRAS-G12C mutant protein, highlighting its therapeutic relevance.[4] While this review will focus on the bioactivity of the core scaffold and its various derivatives, it is important to note that literature on the specific "2-ethyl" substituted analog is sparse; therefore, the discussion will encompass the broader class to provide a comprehensive overview for researchers and drug development professionals.
Part 1: General Synthesis Strategies
The generation of diverse molecular libraries for biological screening is predicated on efficient and versatile synthetic routes. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is typically constructed from either pyrimidine or pyridine precursors.[5] A common strategy involves the initial construction of a substituted piperidine or dihydropyridine ring, followed by annulation of the pyrimidine ring.
Key reactions in the derivatization of the core scaffold include nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) at the C2 position.[2][4] These methods allow for the systematic introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Caption: Generalized synthetic and derivatization workflow for the scaffold.
Part 2: The Broad Spectrum of Bioactivity
Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated significant activity across several therapeutic areas, with the most extensive research focused on oncology.
Anticancer Activity
The primary anticancer mechanism associated with this scaffold is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that are often deregulated in cancer.[2][3]
Mutations in the KRAS gene are drivers in a significant percentage of pancreatic, biliary, and lung cancers.[6] The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been instrumental in developing inhibitors targeting the KRAS-G12D and KRAS-G12C mutations.[4][6]
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Mechanism: These inhibitors act as allosteric binders, targeting a switch-II pocket on the KRAS protein.[6] This prevents the protein from engaging with its downstream effectors, thereby blocking aberrant signaling through pathways like the MAPK/Erk cascade.
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Key Compounds: Compound 10c (a tetrahydropyrido[3,4-d]pyrimidine derivative) showed selective anti-proliferative activity in Panc1 cells (KRAS-G12D) with an IC50 of 1.40 µM.[6][7] Adagrasib, which features this core, is a marketed drug for KRAS-G12C mutated non-small cell lung cancer.[4]
Caption: Inhibition of the MAPK/Erk signaling pathway by scaffold derivatives.
Extracellular signal-regulated kinase 2 (Erk2) is a key downstream node in the MAPK pathway. Inhibiting Erk2 can be an effective strategy, especially in cancers with resistance to upstream inhibitors (e.g., MEK inhibitors). A series of tetrahydropyrido[3,4-d]pyrimidine-based compounds were identified as potent and selective inhibitors of Erk2, demonstrating reduction of downstream signaling in both cell and xenograft models.[8]
The broader, unsaturated pyrido[3,4-d]pyrimidine scaffold has been shown to inhibit a range of other kinases, suggesting potential for the tetrahydropyridine core as well.
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Monopolar spindle 1 (Mps1) Kinase: Mps1 is crucial for proper chromosome segregation during mitosis, making it an attractive cancer target. Pyrido[3,4-d]pyrimidine derivatives have been synthesized as potent Mps1 inhibitors, with molecular modeling studies showing key interactions with residues like G605 in the ATP-binding pocket.[9]
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Epidermal Growth Factor Receptor (EGFR): Derivatives of the isomeric pyrido[2,3-d]pyrimidine have shown potent EGFR inhibitory activity, including against resistant mutations like T790M.[10][11] This suggests that the pyridopyrimidine class has broad applicability in targeting receptor tyrosine kinases.
| Compound Class | Target / Cell Line | IC50 Value (µM) | Reference |
| Pyrido[3,4-d]pyrimidine Deriv. | MGC803 (Gastric Cancer) | 0.59 | [12] |
| Tetrahydropyrido[3,4-d]pyrimidine | Panc1 (KRAS-G12D) | 1.40 | [6][7] |
| Pyrido[3,4-d]pyrimidine Deriv. | UO-31 (Renal Cancer) | Growth Inhibition | [2] |
| Pyrido[2,3-d]pyrimidine Deriv. | EGFRWT | 0.099 | [11] |
| Pyrido[2,3-d]pyrimidine Deriv. | PIM-1 Kinase | 0.0114 | [13] |
Antimicrobial Activity
While less explored than their anticancer properties, fused pyrimidine systems, including tetrahydropyrimido[4,5-d]pyrimidines, have shown notable antibacterial and antifungal activity.[14] Studies on novel tetrahydropyrimidines demonstrated minimum inhibitory concentrations (MICs) against various bacteria and fungi ranging from 0.20 to 3.25 mg/mL.[15] The compounds with free amino groups often exhibit enhanced activity.[14] This suggests that the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core could serve as a valuable scaffold for developing new anti-infective agents.
Other Bioactivities
The versatility of the scaffold extends to other therapeutic areas, including inflammation and central nervous system (CNS) disorders.
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CXCR2 Antagonism: The chemokine receptor CXCR2 is implicated in numerous inflammatory diseases. A pyrido[3,4-d]pyrimidine analog was identified as a potent CXCR2 antagonist with an IC50 of 0.11 µM, highlighting its potential for treating inflammatory conditions.[16]
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5-HT1A Receptor / SERT Ligands: In the search for new antidepressants, 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives (an isomeric scaffold) were synthesized as dual-acting ligands for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), with high binding affinities (Ki = 8–87 nM for 5-HT1A; Ki = 8–52 nM for SERT).[17]
Part 3: Key Experimental Protocols & Workflows
To ensure scientific integrity, described protocols must be robust and self-validating. The following sections detail a standard workflow for initial bioactivity screening.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in identifying compounds with potential anticancer activity.
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
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Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow for multiple cell doubling times.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
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